molecular formula C20H24ClN3O2S B2819703 N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428373-76-5

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No. B2819703
CAS RN: 1428373-76-5
M. Wt: 405.94
InChI Key: ZOROIICTFUWKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H24ClN3O2S and its molecular weight is 405.94. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

Research on similar compounds has been focused on drug discovery and development, particularly in identifying new therapeutic agents. For instance, studies on compounds with piperidine and thiophene moieties have explored their potential as inhibitors for various receptors or enzymes, highlighting the importance of such structures in medicinal chemistry for treating diseases such as cancer, neurological disorders, and infections.

Receptor Antagonist Activity

Compounds structurally related to N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide have been investigated for their receptor antagonist properties. For example, research on cannabinoid receptor antagonists explores the therapeutic potential of these compounds in obesity, drug dependence, and other conditions where modulation of receptor activity could be beneficial.

Synthesis of Novel Chemical Entities

The synthesis and functionalization of compounds containing piperidine, thiophene, and oxalamide groups are of significant interest in chemistry. Such studies are crucial for the development of new chemical entities with potential application in various fields, including pharmaceuticals, agrochemicals, and materials science. Research in this area often focuses on novel synthetic routes, improving yields, and exploring the chemical properties of these compounds.

Potential Biological Activities

Studies on compounds with similar structural features have also investigated their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These research efforts are aimed at discovering new drugs with improved efficacy and safety profiles for various diseases.

Given the specific compound's complexity and potential for interacting with biological systems, further research is needed to fully understand its applications in scientific research. The above-mentioned related studies suggest a broad range of possible areas where N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide could be applied, contingent upon targeted investigations into its biological activity and mechanism of action.

For detailed information and research on related compounds, the following references are available:

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S/c1-14-16(21)4-2-5-17(14)23-20(26)19(25)22-9-12-24-10-7-15(8-11-24)18-6-3-13-27-18/h2-6,13,15H,7-12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOROIICTFUWKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.